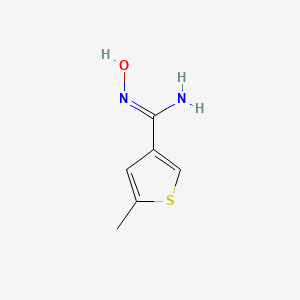
N'-hydroxy-5-methylthiophene-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-5-methylthiophene-3-carboximidamide is a chemical compound with the molecular formula C6H8N2OS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a hydroxy group and a carboximidamide group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-methylthiophene-3-carboximidamide typically involves the reaction of 5-methylthiophene-3-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-5-methylthiophene-3-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to produce the compound in bulk quantities suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-5-methylthiophene-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in the reactions of N’-hydroxy-5-methylthiophene-3-carboximidamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of N’-hydroxy-5-methylthiophene-3-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring.
Applications De Recherche Scientifique
N’-hydroxy-5-methylthiophene-3-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-hydroxy-5-methylthiophene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-hydroxythiophene-3-carboximidamide: A similar compound with a hydroxy group and carboximidamide group attached to the thiophene ring but without the methyl substitution.
5-methylthiophene-3-carboximidamide: A related compound lacking the hydroxy group.
Uniqueness
N’-hydroxy-5-methylthiophene-3-carboximidamide is unique due to the presence of both the hydroxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H8N2OS |
|---|---|
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
N'-hydroxy-5-methylthiophene-3-carboximidamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-5(3-10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) |
Clé InChI |
OUFYYEHLZCZYFJ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CS1)/C(=N/O)/N |
SMILES canonique |
CC1=CC(=CS1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


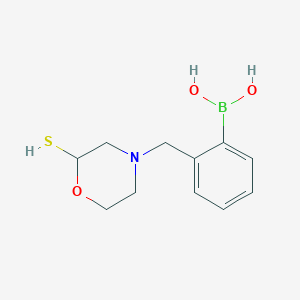
![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
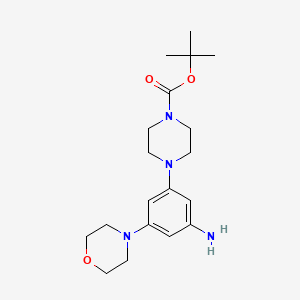
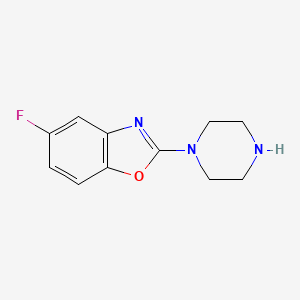

![N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B13077910.png)


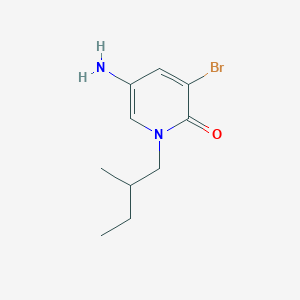
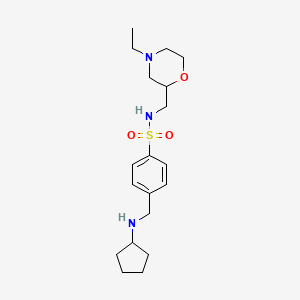
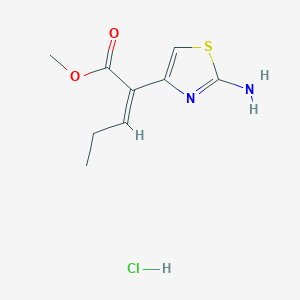
![N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B13077954.png)
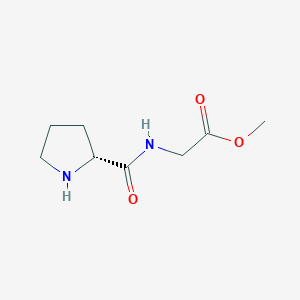
![1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione](/img/structure/B13077987.png)
